Piperidine, 1-(3-iodobenzoyl)-
CAS No.: 121114-31-6
Cat. No.: VC21316002
Molecular Formula: C12H14INO
Molecular Weight: 315.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121114-31-6 |
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Molecular Formula | C12H14INO |
Molecular Weight | 315.15 g/mol |
IUPAC Name | (3-iodophenyl)-piperidin-1-ylmethanone |
Standard InChI | InChI=1S/C12H14INO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
Standard InChI Key | VZBNRYSPDWCBGH-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
Canonical SMILES | C1CCN(CC1)C(=O)C2=CC(=CC=C2)I |
Introduction
Chemical Structure and Physical Properties
Piperidine, 1-(3-iodobenzoyl)- consists of a six-membered piperidine heterocyclic ring with a 3-iodobenzoyl moiety attached to the nitrogen atom. The iodine atom is positioned at the meta position (3-position) of the benzoyl group, which distinguishes this compound from its structural isomers.
Structural Characteristics
The compound features a tertiary amide linkage between the piperidine nitrogen and the benzoyl carbonyl group. This amide bond is relatively stable under physiological conditions but can undergo hydrolysis under strong acidic or basic conditions. The presence of the iodine atom on the benzene ring significantly influences the compound's physical properties, reactivity, and potential applications in medicinal chemistry.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, Piperidine, 1-(3-iodobenzoyl)- is expected to possess the following physical and chemical properties:
Property | Description |
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Appearance | Solid at room temperature, likely white to off-white crystalline powder |
Molecular Formula | C₁₂H₁₄INO |
Molecular Weight | Approximately 315.15 g/mol |
Solubility | Limited solubility in water; soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform |
Melting Point | Expected to be between 90-130°C based on similar compounds |
Stability | Generally stable at room temperature when stored properly |
Reactivity | Reactive at the carbonyl group and iodine position |
Synthesis Methods
General Synthetic Approaches
The synthesis of Piperidine, 1-(3-iodobenzoyl)- typically involves the reaction between piperidine and an activated form of 3-iodobenzoic acid. Several synthetic routes have been reported in the literature for similar compounds.
Purification Techniques
After synthesis, the compound can be purified using standard techniques such as:
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Recrystallization from appropriate solvent systems
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Column chromatography on silica gel
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Preparative high-performance liquid chromatography (HPLC)
Comparative Analysis with Related Compounds
Structural Comparison
Several structurally related compounds have been studied more extensively, providing insights into the potential properties and applications of Piperidine, 1-(3-iodobenzoyl)-:
Structure-Activity Relationships
Studies on related compounds suggest that the position of the iodine atom on the benzoyl group can significantly affect the biological activity and binding affinity to various targets. For instance, research has shown that 4'-iodobenzoyl esters of piperidines exhibit poor binding affinities at the dopamine transporter compared to their tropane analogs .
Analytical Characterization
Spectroscopic Characterization
Analytical characterization of Piperidine, 1-(3-iodobenzoyl)- typically involves several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide information about the carbon and hydrogen framework
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern
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Infrared Spectroscopy: Identifies functional groups, particularly the C=O stretching of the amide bond
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X-ray Crystallography: For definitive structural determination if crystals can be obtained
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of the compound and to monitor reaction progress during synthesis.
Current Research Gaps and Future Directions
Knowledge Limitations
Current research on Piperidine, 1-(3-iodobenzoyl)- specifically is limited, with most studies focusing on related compounds or derivatives. Key areas requiring further investigation include:
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Comprehensive pharmacological profiling
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Metabolism and pharmacokinetic properties
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Structure-activity relationships with various biological targets
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Potential therapeutic applications
Emerging Research Opportunities
The unique structural features of Piperidine, 1-(3-iodobenzoyl)- present several research opportunities:
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Development of radiolabeled analogs for imaging applications
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Exploration as a building block for more complex bioactive molecules
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Investigation of metal complexation properties due to the presence of iodine
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Evaluation of potential applications in catalysis and materials science
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